molecular formula C6H7BFNO3 B1488096 2-Fluoro-3-methoxypyridine-5-boronic acid CAS No. 1451392-07-6

2-Fluoro-3-methoxypyridine-5-boronic acid

Cat. No.: B1488096
CAS No.: 1451392-07-6
M. Wt: 170.94 g/mol
InChI Key: LOTUGWODSACCQG-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO3 and its molecular weight is 170.94 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Fluoro-3-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The This compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Additionally, the storage temperature can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methoxypyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . The boronic acid group in this compound interacts with palladium catalysts, facilitating the transmetalation step in the coupling reaction. Additionally, this compound can interact with enzymes and proteins that have active sites containing hydroxyl groups, forming reversible covalent bonds that can be exploited in enzyme inhibition studies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance . Additionally, this compound can affect cell signaling pathways by interacting with proteins that play key roles in signal transduction, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as extreme pH or temperature, can lead to the breakdown of the compound and a reduction in its efficacy . Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in biochemical assays and therapeutic applications . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes that play key roles in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and cellular metabolism . Additionally, this compound can interact with cofactors such as NADH or FADH2, further influencing metabolic pathways and cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production . Additionally, this compound can be targeted to the nucleus, where it may affect gene expression and transcriptional regulation .

Properties

IUPAC Name

(6-fluoro-5-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTUGWODSACCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249609
Record name B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-07-6
Record name B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.